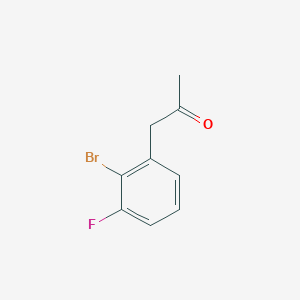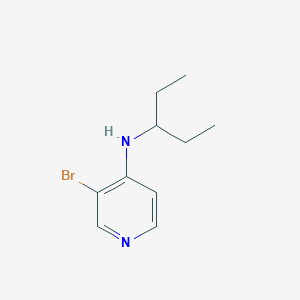![molecular formula C9H20ClNS B1447647 2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1820665-71-1](/img/structure/B1447647.png)
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride
Overview
Description
“2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1820665-71-1 . It has a molecular weight of 209.78 and is typically in solid form . The compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The IUPAC name of this compound is 2-((tert-butylthio)methyl)pyrrolidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
The compound is typically in solid form . It has a molecular weight of 209.78 .Scientific Research Applications
Pharmaceutical Testing
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride is used in pharmaceutical testing as a reference standard to ensure accurate results in drug development and quality control processes .
Drug Discovery
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in drug discovery. It’s been reported that bioactive molecules characterized by the pyrrolidine ring show target selectivity and have been described in various literature from 2015 to date .
Biological Activities
Pyrrolidine alkaloids, which include derivatives like our compound of interest, have shown important biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Anticancer Potential
Pyrrolidine derivatives have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines. They are also studied for their cell death mechanisms using methods like flow cytometry .
Cholinesterase Inhibition
N-benzoylthiourea-pyrrolidine carboxylic acid derivative compounds carrying a series of imidazole rings have been designed as cholinesterase inhibitors. Their inhibition properties are compared with reference drugs like tacrine .
Therapeutic Properties
Spiro heterocycles that include spiro-pyrrolidine derivatives exhibit diversified biological and pharmacological activity in addition to therapeutic properties .
Nucleoside Analog Synthesis
Pyrrolidine derivatives have been used to synthesize nucleoside analogs by coupling with compounds like 2′,3′-dideoxyadenosine, 2′,3′-dideoxyuridine, or 2′,3′-dideoxythymidine. These analogs are significant in antiviral therapies .
properties
IUPAC Name |
2-(tert-butylsulfanylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSPWAZHKMXCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



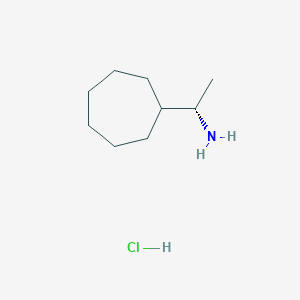
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)
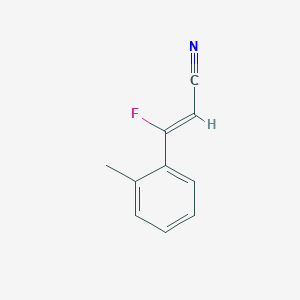

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
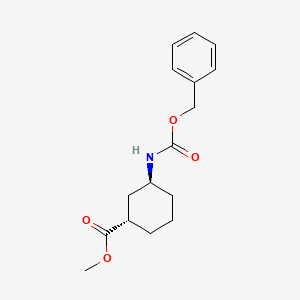
![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)

